2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate is a chemical compound primarily used in industrial and scientific research. It is not intended for medical or clinical use in humans or animals . This compound is known for its unique structure, which includes a piperazine ring substituted with a methyl group and an azepane ring.
Vorbereitungsmethoden
The synthesis of 2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate involves several steps. One common method includes the reaction of 4-methylpiperazine with azepane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine or azepane rings are substituted with other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of piperazine derivatives on biological systems.
Medicine: While not used clinically, it serves as a model compound in drug development studies.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate can be compared with other similar compounds, such as:
2-(4-Methyl-piperazin-1-yl)-ethylamine: This compound has a similar piperazine structure but differs in its functional groups and applications.
4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride: Another related compound used in organic synthesis. The uniqueness of this compound lies in its specific combination of piperazine and azepane rings, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C14H27N3O4 |
---|---|
Molekulargewicht |
301.38 g/mol |
IUPAC-Name |
2-[(4-methylpiperazin-1-yl)methyl]azepane;oxalic acid |
InChI |
InChI=1S/C12H25N3.C2H2O4/c1-14-7-9-15(10-8-14)11-12-5-3-2-4-6-13-12;3-1(4)2(5)6/h12-13H,2-11H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FKWMYMODCPTKKO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.